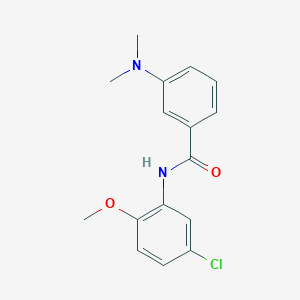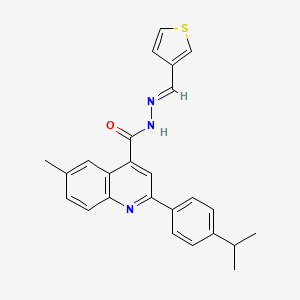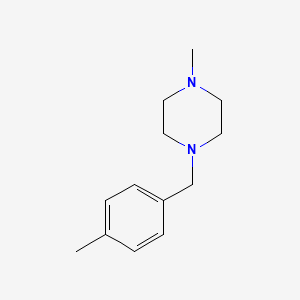
2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone, also known as piperonyl methyl ketone (PMK), is an organic compound that is widely used in scientific research. PMK is a precursor to the synthesis of various drugs, including MDMA (ecstasy) and MDA (methylenedioxyamphetamine). The synthesis method of PMK is crucial in the production of these drugs, making it a highly sought-after chemical in the illicit drug trade. However,
Wirkmechanismus
PMK does not have a direct mechanism of action, as it is a precursor to other compounds. However, its conversion to MDMA and MDA results in the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for the psychoactive effects of these drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PMK are not well-studied, as it is primarily used as a precursor to other compounds. However, the effects of MDMA and MDA, which are synthesized from PMK, have been extensively studied. These drugs have been shown to increase heart rate, blood pressure, and body temperature, as well as cause feelings of euphoria and increased sociability.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PMK in lab experiments include its high purity and availability. PMK is also relatively easy to synthesize, making it a cost-effective starting material for the synthesis of other compounds. However, the use of PMK in lab experiments is limited by its association with the illicit drug trade. Researchers must take precautions to ensure that their use of PMK is legal and ethical.
Zukünftige Richtungen
Future research on PMK could focus on the development of new synthetic methods for its production, as well as the optimization of existing methods. Additionally, research could be conducted on the biochemical and physiological effects of PMK itself, rather than its synthesized products. This could lead to a better understanding of the potential risks and benefits of using PMK in scientific research.
Synthesemethoden
The synthesis of PMK can be achieved through various methods, including the Wacker oxidation of safrole and the oxidation of isosafrole. The Wacker oxidation of safrole involves the use of palladium chloride and copper chloride to convert safrole into PMK. The oxidation of isosafrole can be achieved through the use of potassium permanganate and sulfuric acid. These methods have been extensively studied and optimized for the production of PMK.
Wissenschaftliche Forschungsanwendungen
PMK has several scientific research applications, including its use as a precursor to the synthesis of various drugs. It is also used as a starting material for the synthesis of other organic compounds, including fragrances and flavors. PMK is commonly used in the development of analytical methods for the detection and quantification of drugs, particularly MDMA and MDA.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)15(17)10-18-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSYWSHMNXKMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355575 |
Source


|
| Record name | 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(4-methylphenyl)ethanone | |
CAS RN |
61548-21-8 |
Source


|
| Record name | 2-(4-chlorophenoxy)-1-(4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)




![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)
![2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B5779545.png)

![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5779557.png)
![2-[(2-methylbenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779567.png)
![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol](/img/structure/B5779572.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5779580.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)